1-(4-Butylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
Overview
Description
1-(4-Butylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butyl-substituted phenyl ring and a methylpiperazine moiety connected via a thiourea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Butylphenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 4-butylaniline with 4-methylpiperazine in the presence of thiophosgene. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 0°C
Catalyst: Triethylamine or pyridine
The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with 4-methylpiperazine to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Butylphenyl)-3-(4-methylpiperazin-1-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfenyl or sulfinyl derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Nitric acid, halogens (chlorine, bromine)
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Butylphenyl)-3-(4-methylpiperazin-1-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved in its effects are still under investigation, but it is believed to influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
1-(4-Butylphenyl)-3-(4-methylpiperazin-1-yl)thiourea can be compared with other thiourea derivatives, such as:
- 1-Phenyl-3-(4-methylpiperazin-1-yl)thiourea
- 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
- 1-(4-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea
These compounds share similar structural features but differ in their substituents on the phenyl ring. The uniqueness of this compound lies in its butyl group, which may influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-butylphenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4S/c1-3-4-5-14-6-8-15(9-7-14)17-16(21)18-20-12-10-19(2)11-13-20/h6-9H,3-5,10-13H2,1-2H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOURBWLDPFBKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NN2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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